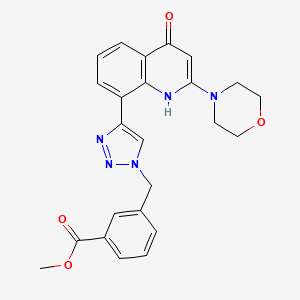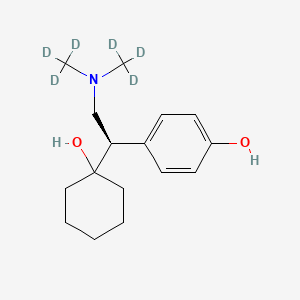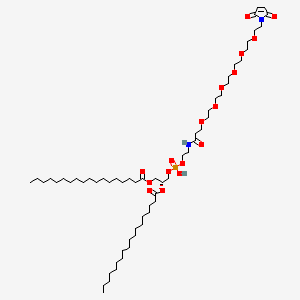
Phospholipid PL1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phospholipid PL1 is a phospholipid-derived nanoparticle known for its ability to deliver costimulatory receptor messenger RNA (CD137 or OX40) to T cells. This compound has shown potential in inducing the activation of various immune cells, including T cells and dendritic cells, thereby enhancing antitumor immunity .
準備方法
Synthetic Routes and Reaction Conditions
Phospholipid PL1 is synthesized through a series of chemical reactions involving the modification of phospholipid molecules. The process typically involves the incorporation of specific functional groups that enable the delivery of messenger RNA to target cells. The reaction conditions are carefully controlled to ensure the stability and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced bioreactors and purification techniques. The process includes the extraction of phospholipids from natural sources, followed by chemical modification and formulation into nanoparticles. Quality control measures are implemented to ensure the consistency and purity of the product .
化学反応の分析
Types of Reactions
Phospholipid PL1 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include modified phospholipid molecules with enhanced functional properties, such as increased stability and improved delivery efficiency .
科学的研究の応用
Phospholipid PL1 has a wide range of scientific research applications, including:
作用機序
Phospholipid PL1 exerts its effects by delivering costimulatory receptor messenger RNA to T cells. This process involves the following molecular targets and pathways:
Molecular Targets: CD137 and OX40 receptors on T cells.
Pathways Involved: Activation of T cells and dendritic cells, leading to an enhanced immune response against tumors.
類似化合物との比較
Phospholipid PL1 is unique in its ability to deliver costimulatory receptor messenger RNA to T cells. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Another key phospholipid, playing a role in membrane fusion and cell signaling.
Compared to these compounds, this compound has enhanced functional properties, making it a valuable tool in cancer immunotherapy and other biomedical applications .
特性
分子式 |
C61H121N2O10P |
|---|---|
分子量 |
1073.6 g/mol |
IUPAC名 |
octan-3-yl 9-[3-[3-diethoxyphosphoryloxypropyl-(9-octan-3-yloxy-9-oxononyl)amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C61H121N2O10P/c1-9-17-32-43-56(12-4)71-59(64)46-35-26-20-23-29-38-49-62(50-39-30-24-21-27-36-47-60(65)72-57(13-5)44-33-18-10-2)52-41-53-63(54-42-55-70-74(67,68-15-7)69-16-8)51-40-31-25-22-28-37-48-61(66)73-58(14-6)45-34-19-11-3/h56-58H,9-55H2,1-8H3 |
InChIキー |
WFUOKVSXWZZCJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCOP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)



![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)



![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)
